N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Antimicrobial properties of isolated compounds were tested against indicator microorganisms .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anticancer Activity
Hydroxyl-containing benzo[b]thiophene analogs, such as 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone (BP) and 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate (EP), have shown selectivity towards laryngeal cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, increase the BAX/BCL-2 ratio, activate the caspase cascade, and induce apoptosis in HEp-2 cells. Molecular docking studies predict a strong interaction with the CYP1A2 protein, suggesting potential for combinational therapy to enhance drug bioavailability (Haridevamuthu et al., 2023).
Photodynamic Therapy for Cancer
A new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, has been developed. This compound exhibits good fluorescence properties and a high singlet oxygen quantum yield, making it a promising Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Synthesis of Selenium-Containing Vitamin E Analogues
An intramolecular homolytic substitution at selenium has been utilized to synthesize novel selenium-containing vitamin E analogues. This methodology involves treatment with oxalyl chloride and subsequent heating to generate compounds with potential antioxidant properties (Al-Maharik et al., 2001).
Copper-Catalyzed Coupling Reactions
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, particularly with less reactive (hetero)aryl chlorides. This catalytic system allows for a broad range of functionalized (hetero)aryl chlorides and various aromatic and aliphatic primary amides, enabling the synthesis of complex molecules with potential pharmaceutical applications (De et al., 2017).
Mechanism of Action
Target of Action
The compound contains a benzothiophene moiety, which is found in several pharmaceuticals and is known to interact with various biological targets. For example, raloxifene, a drug containing a benzothiophene nucleus, is used for the treatment of breast cancer and acts as a selective estrogen receptor modulator .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Benzothiophene derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Result of Action
The specific molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. Given the diverse activities associated with benzothiophene derivatives, the effects could range from modulation of receptor activity to inhibition of key enzymes .
Future Directions
Thiophene and its derivatives have been proven to be effectual drugs in the present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-7-8-17(26-2)15(9-12)22-20(25)19(24)21-10-16(23)14-11-27-18-6-4-3-5-13(14)18/h3-9,11,16,23H,10H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYRMGRXLKJVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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